5-Methyloxepan-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxepan-4-one can be achieved through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. In this process, 4-methylcyclohexanone is treated with m-chloroperbenzoic acid (m-CPBA) in the presence of trifluoroacetic acid (TFA) at 0°C. The reaction mixture is then allowed to reach room temperature and react for 24 hours. After the reaction is complete, the mixture is treated with sodium thiosulfate to quench any remaining oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyloxepan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Methyloxepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving Baeyer-Villiger monooxygenases.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyloxepan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for Baeyer-Villiger monooxygenases, leading to the formation of lactones through oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group .
Comparison with Similar Compounds
Similar Compounds
2-Methylhexano-6-lactone: This compound is a six-membered lactone with similar structural features but differs in ring size and substitution pattern.
7-Isopropyl-4-methyloxepan-2-one: Another oxepane derivative with different substituents, which affects its chemical properties and reactivity.
Uniqueness
5-Methyloxepan-4-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-methyloxepan-4-one |
InChI |
InChI=1S/C7H12O2/c1-6-2-4-9-5-3-7(6)8/h6H,2-5H2,1H3 |
InChI Key |
PTIXGRVDLAHDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOCCC1=O |
Origin of Product |
United States |
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